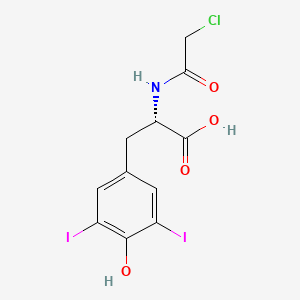
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- is a derivative of the amino acid L-Tyrosine. This compound is characterized by the presence of a chloroacetyl group and two iodine atoms at the 3 and 5 positions of the aromatic ring. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- typically involves the following steps:
Iodination: L-Tyrosine is first iodinated at the 3 and 5 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Chloroacetylation: The iodinated L-Tyrosine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chloroacetyl group can be reduced to an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroacetyl group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites.
Protein Modification: The chloroacetyl group can react with nucleophilic residues in proteins, leading to covalent modifications.
Pathways Involved: The compound can affect signaling pathways by modulating the activity of key enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: The parent amino acid, involved in protein synthesis and neurotransmitter production.
N-Acetyl L-Tyrosine: A derivative with an acetyl group, used for its enhanced solubility and stability.
3,5-Diiodo-L-Tyrosine: A derivative with two iodine atoms, studied for its role in thyroid hormone synthesis
Uniqueness
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- is unique due to the presence of both chloroacetyl and iodine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
579504-93-1 |
|---|---|
Formule moléculaire |
C11H10ClI2NO4 |
Poids moléculaire |
509.46 g/mol |
Nom IUPAC |
(2S)-2-[(2-chloroacetyl)amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C11H10ClI2NO4/c12-4-9(16)15-8(11(18)19)3-5-1-6(13)10(17)7(14)2-5/h1-2,8,17H,3-4H2,(H,15,16)(H,18,19)/t8-/m0/s1 |
Clé InChI |
XAXXXHIUOADIKU-QMMMGPOBSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC(=O)CCl |
SMILES canonique |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















